2-(4-Ethynylphenyl)-5-methylpyridine
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Overview
Description
2-(4-Ethynylphenyl)-5-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-ethynylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium (Pd)
Co-catalyst: Copper (Cu)
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Base: Triethylamine or similar bases
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .
Comparison with Similar Compounds
2-(4-Ethynylphenyl)pyridine: Lacks the methyl group, affecting its steric and electronic properties.
2-(4-Ethynylphenyl)-3-methylpyridine: The methyl group is positioned differently, altering its reactivity and binding properties.
4-Ethynylphenylpyridine: Lacks the methyl group on the pyridine ring, influencing its overall chemical behavior.
Uniqueness: 2-(4-Ethynylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for targeted applications in various scientific and industrial fields.
Properties
Molecular Formula |
C14H11N |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |
InChI Key |
KBGYHSRITJBHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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